molecular formula C19H17N3O5 B5051139 6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione

6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione

Cat. No.: B5051139
M. Wt: 367.4 g/mol
InChI Key: KQGOPUWDJAKOHB-UHFFFAOYSA-N
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Description

6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the pyrimidine ring.

    5-Hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione: A compound with a similar pyrimidine core but different substituents.

Uniqueness

6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione is unique due to its combination of hydroxy, methoxy, and imine functional groups along with the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-26-14-8-6-12(7-9-14)20-11-16-17(23)21-19(25)22(18(16)24)13-4-3-5-15(10-13)27-2/h3-11,24H,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGOPUWDJAKOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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